(3,4-Dichlorophenyl)(4-nitrophenyl)methanone

Neuroscience Ion Channel Pharmacology Nicotinic Receptor Antagonists

Ensure reproducible nAChR pharmacology and transporter assays with this precisely characterized benzophenone derivative: • nAChR antagonist: α3β4 IC₅₀=1.8 nM, α4β2 IC₅₀=12.0 nM, α1β1γδ IC₅₀=7.9 nM • Monoamine transporter inhibition: SERT IC₅₀=100 nM, NET IC₅₀=443 nM, DAT IC₅₀=658 nM • Redox-sensitive STEP inhibitor (IC₅₀=33 nM without GSH) for CNS phosphatase studies Supplied with ≥95% purity, sealed dry storage, and ambient shipping for immediate global delivery.

Molecular Formula C13H7Cl2NO3
Molecular Weight 296.1 g/mol
CAS No. 26189-47-9
Cat. No. B1361431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichlorophenyl)(4-nitrophenyl)methanone
CAS26189-47-9
Molecular FormulaC13H7Cl2NO3
Molecular Weight296.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H7Cl2NO3/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(5-2-8)16(18)19/h1-7H
InChIKeyIFGAYPOJJFHTSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,4-Dichlorophenyl)(4-nitrophenyl)methanone Procurement Specifications


(3,4-Dichlorophenyl)(4-nitrophenyl)methanone (CAS 26189-47-9) is a substituted benzophenone derivative with molecular formula C₁₃H₇Cl₂NO₃ and molecular weight 296.11 g/mol . This aryl ketone features a 3,4-dichloro substitution pattern on one phenyl ring and a para-nitro group on the other, creating a highly electron-deficient scaffold with distinct dipole characteristics . The compound is available from multiple chemical suppliers under catalog designations including CHEMBRDG-BB 6495124 and 3,4-dichloro-4'-nitro-benzophenone, with reported purities typically ≥95% [1]. It is classified as a research chemical and is not intended for human or veterinary use [2].

Defined 3,4-dichloro & para-nitro substitution pattern for structure-activity studies
Research-grade quality (supplier-reported) supports reproducible screening workflows

Why Generic Analogs Cannot Substitute


Benzophenone derivatives as a class exhibit diverse pharmacological profiles that are highly sensitive to substitution pattern and electronic character. A series of substituted benzophenone analogues evaluated for anti-inflammatory activity demonstrated compound-to-compound variation in both efficacy and ulcerogenic potential, underscoring that activity is not uniform across this scaffold [1]. The 3,4-dichloro and para-nitro substitution pattern of CAS 26189-47-9 confers specific electronic properties—including altered dipole moments, hydrogen bonding capacity, and redox behavior of the nitro group upon metabolic activation—that distinguish it from mono-substituted, non-nitrated, or differently halogenated benzophenone analogs . Substitution with a non-nitrated analog or a compound lacking the 3,4-dichloro arrangement risks unpredictable changes in target engagement, assay reproducibility, and synthetic utility [2]. Procurement of the exact CAS 26189-47-9 compound ensures consistency with published datasets and reproducibility in downstream applications [3].

Non-nitrated benzophenone analogs lack redox-dependent STEP inhibition potential, critical for phosphatase mechanism studies.
Mono-substituted or differently halogenated analogs may shift nAChR subtype selectivity and monoamine transporter hierarchy.
Class-level anti-inflammatory assay endpoints are highly substitution-dependent (Khanum et al.); gastrointestinal irritation endpoints may differ substantially.

Quantitative Differentiation Evidence


α3β4 Nicotinic Receptor Antagonism

CAS 26189-47-9 exhibits potent antagonist activity at multiple human neuronal nicotinic acetylcholine receptor (nAChR) subtypes, with subnanomolar to low nanomolar potency. The compound demonstrates particularly high affinity at the α3β4 nAChR subtype with an IC₅₀ of 1.8 nM [1]. This potency is quantitatively distinct from many benzophenone analogs lacking the 3,4-dichloro and para-nitro substitution pattern, which typically show substantially higher IC₅₀ values or no measurable nAChR activity.

α3β4 nAChR Antagonism
Class-level inference
IC₅₀ 1.8 nM (α3β4)
α4β2: 12 nM | α4β4: 15 nM
Muscle-type: 7.9 nM
Supports nAChR subtype profiling studies
Potency distinct from many benzophenone analogs (class-level); verify with reference antagonist
Neuroscience Ion Channel Pharmacology Nicotinic Receptor Antagonists

Monoamine Transporter Inhibition

CAS 26189-47-9 demonstrates measurable inhibition across dopamine, norepinephrine, and serotonin transporters with a distinct potency hierarchy. The compound inhibits human SERT with an IC₅₀ of 100 nM, human NET with an IC₅₀ of 443 nM, and human DAT with an IC₅₀ of 658 nM [1]. This profile distinguishes it from benzophenone analogs lacking the 3,4-dichloro and 4-nitro substitution pattern, which may show different transporter selectivity or no measurable activity.

Monoamine Transporter Inhibition
Class-level inference
SERT IC₅₀ = 100 nM
NET IC₅₀ = 443 nM
DAT IC₅₀ = 658 nM
SERT-preferring (4- to 6-fold)
Supports monoamine transporter selectivity analysis
Hierarchy may differ across assay platforms; data to verify with reference inhibitor
Neuropharmacology Transporter Assays Dopamine Transporter Serotonin Transporter

Redox-Dependent STEP Inhibition

CAS 26189-47-9 inhibits striatal-enriched protein tyrosine phosphatase (STEP) with an IC₅₀ of 33 nM and a Kᵢ of 124 nM in the absence of glutathione [1]. The inhibitory activity is dramatically reduced in the presence of 1 mM glutathione (IC₅₀ = 20,000 nM), indicating redox-dependent modulation of enzyme inhibition [1]. This redox-sensitive inhibition pattern is a direct consequence of the nitro group's capacity to undergo reduction, forming reactive intermediates that may covalently modify the phosphatase active site—a property not shared by non-nitrated benzophenone analogs.

Redox-Dependent STEP Inhibition
Class-level inference
IC₅₀ 33 nM (without GSH)
IC₅₀ 20,000 nM (with 1 mM GSH)
Kᵢ 124 nM
~606-fold shift
Supports redox-dependent phosphatase inhibition studies
Nitro group essential for redox sensitivity; non-nitrated analogs likely inactive; confirm under assay conditions
Phosphatase Inhibition CNS Drug Discovery Enzymology

CD73 Inhibition

CAS 26189-47-9 inhibits rat ecto-5′-nucleotidase (CD73) with an IC₅₀ of 101 nM when transfected and expressed in COS7 cells [1]. CD73 is a key enzyme in the adenosinergic pathway that converts AMP to adenosine, and its inhibition is under investigation for cancer immunotherapy applications. This level of potency distinguishes the compound from benzophenone analogs that lack the specific 3,4-dichloro and para-nitro substitution pattern, which may show substantially different CD73 inhibitory activity or no measurable effect.

CD73 Inhibition
Class-level inference
IC₅₀ = 101 nM (rat CD73, COS7 cells)
Supports CD73 inhibitor characterization
Verify against human CD73 and orthogonal assay formats
Immuno-oncology Purine Metabolism Enzyme Inhibitors

Nitro Group Synthetic Versatility

The para-nitro substituent of CAS 26189-47-9 can undergo selective reduction to yield the corresponding aniline derivative, a transformation that is not accessible with non-nitrated benzophenone analogs . This synthetic handle enables downstream diversification through diazotization, amide coupling, and other amine-specific reactions. The 3,4-dichloro substitution pattern on the adjacent ring provides additional synthetic utility through nucleophilic aromatic substitution or cross-coupling reactions .

Orthogonal Synthetic Handles
Data to verify
Nitro → amine (reduction)
3,4-dichloro → SNAr / cross-coupling
Supports orthogonal derivatization strategies
Requires validation of reaction yields and functional group compatibility
Synthetic Chemistry Redox Chemistry Building Blocks

Validated Application Scenarios


nAChR Pharmacology & Screening

The compound's subnanomolar to low nanomolar antagonist activity at multiple human nAChR subtypes (α3β4 IC₅₀ = 1.8 nM; α4β2 IC₅₀ = 12.0 nM; α1β1γδ IC₅₀ = 7.9 nM) makes it suitable as a reference antagonist or tool compound for nAChR pharmacology studies [1]. Its defined potency profile across subtypes enables its use in screening cascades to validate assay sensitivity or as a comparator for novel nAChR ligands. Procurement of the exact CAS 26189-47-9 compound ensures consistency with published activity data for this specific scaffold.

Monoamine Transporter Assay Development

With defined inhibition values across SERT (IC₅₀ = 100 nM), NET (IC₅₀ = 443 nM), and DAT (IC₅₀ = 658 nM), CAS 26189-47-9 provides a reproducible reference compound for establishing monoamine transporter uptake assays [1]. The compound's SERT-preferring profile (4- to 6-fold selectivity) offers a useful benchmark for validating assay conditions and comparing new chemical entities. The documented binding displacement values against [³H]WIN-35428 (441 nM) and [¹²⁵I]RTI55 (871 nM) further support its utility in radioligand binding assays [1].

STEP Inhibitor Studies

The compound's STEP inhibition (IC₅₀ = 33 nM without GSH; 20,000 nM with GSH) provides a defined tool for investigating redox-dependent phosphatase inhibition mechanisms [2]. This property is directly attributable to the nitro group's capacity for bioreduction, making the compound suitable for studies examining the intersection of redox biology and phosphatase signaling in CNS disorders. Researchers should note that the dramatic glutathione-dependent potency shift is a specific feature of this nitro-containing scaffold and would not be reproduced with non-nitrated analogs.

Synthetic Building Block for Benzophenone Libraries

The compound serves as a versatile synthetic intermediate due to the combination of a reducible para-nitro group and a 3,4-dichloro-substituted aromatic ring . Selective reduction of the nitro group yields an aniline derivative suitable for further functionalization (e.g., diazotization, amide formation, sulfonamide synthesis) . Concurrently, the 3,4-dichloro substitution pattern provides sites for nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, enabling efficient parallel library synthesis for medicinal chemistry campaigns .

Application
Selection Property
Validation Focus
nAChR pharmacology studies
Defined nAChR subtype inhibition profile
Reproduce published activity across α3β4, α4β2, α4β4, and muscle-type subtypes
Monoamine transporter assay development
SERT-preferring inhibition hierarchy
Confirm rank-order potency (SERT > NET > DAT) in uptake assays
Redox-dependent phosphatase mechanism studies
Nitro-group dependent redox sensitivity
Verify glutathione-mediated potency shift in STEP assay
Benzophenone focused library synthesis
Orthogonal nitro and dihalo reactive centers
Validate reduction and cross-coupling compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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